N-cyclohexyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound with a molecular formula of C23H24N2O4S2 This compound is known for its unique structural features, which include a benzenesulfonyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups. The final step involves the attachment of the cyclohexylacetamide moiety. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or thiol group.
Substitution: The imidazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer studies.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring is known to bind to metal ions, which can affect various biochemical pathways. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE: This compound has a similar structure but contains an oxazole ring instead of an imidazole ring.
4-[(1H-BENZIMIDAZOL-2-YL)SULFANYL]BENZALDEHYDE: This compound features a benzimidazole ring and a benzaldehyde group, making it structurally related.
Uniqueness
The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the benzenesulfonyl and imidazole groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N3O3S2 |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H25N3O3S2/c27-20(24-18-12-6-2-7-13-18)16-30-22-23(31(28,29)19-14-8-3-9-15-19)26-21(25-22)17-10-4-1-5-11-17/h1,3-5,8-11,14-15,18H,2,6-7,12-13,16H2,(H,24,27)(H,25,26) |
InChI Key |
KMRHOTQAYOTJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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